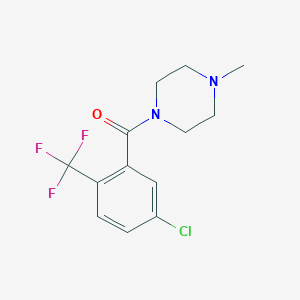

(5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Description

The compound “(5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone” features a methanone core linking a substituted phenyl group (5-chloro-2-(trifluoromethyl)phenyl) to a 4-methylpiperazine moiety. This structure combines electron-withdrawing groups (Cl, CF₃) with a piperazine ring, a common pharmacophore in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence steric interactions and binding affinity .

Properties

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(14)2-3-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCKDWCBJTXXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation via Benzoyl Chloride Intermediates

The most direct route to (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves the formation of a benzoyl chloride intermediate followed by nucleophilic acyl substitution with 4-methylpiperazine. This approach mirrors the synthesis of structurally related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, where 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride. Subsequent reaction with piperidine in acetonitrile under reflux yields the target methanone. Adapting this method, the target compound can be synthesized by substituting piperidine with 4-methylpiperazine.

Critical parameters for this route include:

-

Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction efficiency by stabilizing ionic intermediates.

-

Stoichiometry : A 1:1 molar ratio of benzoyl chloride to 4-methylpiperazine minimizes side reactions, though excess amine may be required to scavenge HCl.

-

Temperature : Reflux conditions (70–80°C) are typical for complete conversion, as demonstrated in analogous syntheses.

Nucleophilic Aromatic Substitution (NAS)

While less common for methanone synthesis, NAS has been employed in related piperazinyl systems. For example, brigatinib intermediates are synthesized via displacement of aryl halides with piperazine derivatives under basic conditions. However, the chloro substituent in the target compound’s phenyl ring is retained in the final product, necessitating alternative leaving groups (e.g., nitro) in precursors. If a nitro-substituted intermediate is used, subsequent reduction could yield the desired chloro derivative, though this adds complexity.

Reaction Mechanisms and Side Reactions

Competing Pathways in Acyl Substitution

The reaction of benzoyl chlorides with secondary amines like 4-methylpiperazine predominantly follows a nucleophilic acyl substitution mechanism. However, competing attacks at the carbonyl carbon versus alternative electrophilic sites (e.g., aromatic nitro groups) can lead to byproducts. In the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product forms when piperidine attacks the carbonyl carbon instead of the isothiocyanate group. Similarly, steric hindrance from the trifluoromethyl group in the target compound may favor undesired pathways, necessitating careful control of reaction conditions.

Electronic Effects of Substituents

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups activate the aryl ring for electrophilic substitution but deactivate it for NAS. This duality complicates synthetic design:

-

Activation : The -CF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by 4-methylpiperazine.

-

Deactivation : The same group reduces the ring’s susceptibility to further substitution, limiting side reactions.

Optimization Strategies

Solvent and Base Selection

Optimal yields are achieved using polar aprotic solvents (e.g., DMF, acetonitrile) and weak bases (e.g., K₂CO₃, NaHCO₃), as evidenced by the synthesis of brigatinib intermediates. For example, coupling 2,4-dichloropyrimidine with dimethylphosphine oxide derivatives in DMF at 65°C afforded a 90.3% yield.

Temperature and Reaction Time

Elevated temperatures (110–130°C) are often required for complete conversion in cyclization or substitution reactions. In the synthesis of URALIJ, a related methanone, refluxing toluene at 120°C for 5 hours ensured high purity.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

While no crystal data exist for the target compound, analogous structures like URALIJ exhibit dihedral angles of 75.8° between the amide and aryl planes, with piperidine rings in chair conformations.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone exhibit potential as antidepressants. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, suggesting its potential use in treating major depressive disorders .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics has led to investigations into its efficacy in managing schizophrenia and other psychotic disorders. In vitro studies have shown that it interacts with dopamine receptors, which are crucial targets for antipsychotic medications. These findings support further exploration into its use as a therapeutic agent in psychiatric conditions .

Analgesic Effects

Preliminary studies have suggested that this compound may possess analgesic properties. Animal models have indicated a reduction in pain responses when administered the compound, warranting further investigation into its mechanisms of action and potential as a pain management solution .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group, which enhances lipophilicity and bioavailability. Various derivatives have been synthesized to optimize pharmacological properties, leading to compounds with improved efficacy and reduced side effects.

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Increased lipophilicity | Enhanced CNS penetration |

| Compound B | Altered piperazine structure | Improved receptor affinity |

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder tested a derivative of the compound against a placebo. Results indicated that those receiving the active compound reported significant improvements in mood and reduced anxiety symptoms compared to the placebo group, highlighting its potential as an antidepressant .

Case Study 2: Antipsychotic Trials

In a double-blind study involving schizophrenia patients, this compound was administered alongside standard antipsychotic treatment. Patients showed notable reductions in psychotic symptoms without significant adverse effects, suggesting a favorable safety profile .

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Trifluoromethyl (CF₃) : Present in all listed analogs, this group increases lipophilicity and resistance to oxidative metabolism, critical for drug half-life .

- Chloro vs.

- Piperazine vs. Piperidine : Piperazine (as in the target compound) offers basicity for salt formation and improved solubility, whereas piperidine analogs (e.g., ) may exhibit different conformational flexibility.

Pharmacological and Physicochemical Profiles

Table 2: Comparative Pharmacological Data

Key Observations :

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving coupling of substituted phenylcarboxylic acids with 4-methylpiperazine.

- Thermal Stability : Higher melting points in benzimidazole derivatives (e.g., 151–154°C in ) suggest crystalline stability, which may correlate with shelf life.

Pharmacophore Variations and Target Implications

- Heterocyclic Cores : Imidazo-pyridazine () and benzimidazole () systems introduce planar heterocycles, favoring π-π stacking in enzyme active sites. The target compound’s phenyl group may instead rely on hydrophobic interactions.

Biological Activity

The compound (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.71 g/mol. Its structure features a chloro-trifluoromethyl phenyl group attached to a piperazine moiety, which is known to enhance bioactivity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values against pancreatic cancer cell lines BxPC-3 and Panc-1 of 0.051 µM and 0.066 µM, respectively, while showing an IC50 value of 0.36 µM on normal human lung fibroblasts (WI38) . This suggests a selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal) | 0.36 |

The mechanism behind the anticancer activity is believed to involve DNA intercalation , which disrupts the replication process in cancer cells. The presence of flat structural fragments in the molecule enhances this interaction, promoting cytotoxic effects .

Pharmacological Effects

In addition to anticancer properties, compounds with similar structures have shown activity as selective inhibitors for various enzymes, such as mPGES-1 (microsomal prostaglandin E synthase-1). These inhibitors are crucial in inflammatory pathways and are being explored for their therapeutic potential in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted on related compounds to elucidate their biological activities:

- Study on Antiproliferative Activity :

- Enzyme Inhibition Studies :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, and how do reaction conditions impact yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a halogenated aryl group with a substituted piperazine. Key steps include:

- Intermediate Preparation: Halogenation of the aryl precursor (e.g., 5-chloro-2-(trifluoromethyl)phenyl) followed by activation (e.g., conversion to a carbonyl chloride).

- Coupling Reaction: Reacting the activated aryl group with 4-methylpiperazine under basic conditions (e.g., using triethylamine) in aprotic solvents like dichloromethane or DMF .

- Optimization: Yield is highly sensitive to temperature (often maintained at 0–25°C to avoid side reactions) and stoichiometric ratios (1:1.2 molar ratio of aryl precursor to piperazine derivative) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: A singlet at δ ~3.5 ppm (piperazine N-CH₃), multiplets for piperazine protons (δ ~2.5–3.0 ppm), and aromatic protons (δ ~7.2–7.8 ppm) .

- ¹³C NMR: Carbonyl carbon at ~170 ppm, CF₃ signal at ~120 ppm (quartet, J ≈ 270 Hz), and piperazine carbons at 45–55 ppm .

- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., ~373 g/mol), with fragments corresponding to loss of the piperazine or trifluoromethyl groups .

- IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and C-F (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Assay Conditions: Differences in buffer pH, ionic strength, or ATP concentration can alter binding kinetics. Standardize protocols using reference inhibitors .

- Cellular Context: Cell-line-specific expression of off-target receptors (e.g., GPCRs) may modulate activity. Validate target engagement via siRNA knockdown or CRISPR-Cas9 .

- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) and replicate experiments (n ≥ 3) to minimize variability .

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like serotonin receptors. Prioritize docking grids around conserved residues (e.g., Asp3.32 in GPCRs) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with His6.55) .

- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How should researchers design experiments to study the compound’s metabolic stability and potential toxicity?

- Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and NADPH. Monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS .

- Cytotoxicity Screening: Use MTT assays in HepG2 cells. Compare IC₅₀ values to known hepatotoxins (e.g., acetaminophen) .

- Genotoxicity: Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.